2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid
CAS No.: 1179082-70-2
Cat. No.: VC4360385
Molecular Formula: C13H12ClNO3
Molecular Weight: 265.69
* For research use only. Not for human or veterinary use.
![2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid - 1179082-70-2](/images/structure/VC4360385.png)
Specification
CAS No. | 1179082-70-2 |
---|---|
Molecular Formula | C13H12ClNO3 |
Molecular Weight | 265.69 |
IUPAC Name | 2-[3-chloro-N-(furan-2-ylmethyl)anilino]acetic acid |
Standard InChI | InChI=1S/C13H12ClNO3/c14-10-3-1-4-11(7-10)15(9-13(16)17)8-12-5-2-6-18-12/h1-7H,8-9H2,(H,16,17) |
Standard InChI Key | LPMXHFDBCAAQFN-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)N(CC2=CC=CO2)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₃H₁₂ClNO₃, with a molar mass of 265.69 g/mol. Its IUPAC name, 2-[3-chloro-N-(furan-2-ylmethyl)anilino]acetic acid, reflects the connectivity of its three primary components:
-
A 3-chlorophenyl group (C₆H₄Cl) at the para position.
-
A furan-2-ylmethyl moiety (C₅H₅O) linked via a methylene bridge.
-
An acetic acid group (-CH₂COOH) enabling hydrogen bonding and solubility .
The SMILES notation (C1=CC(=CC(=C1)Cl)N(CC2=CC=CO2)CC(=O)O
) and InChIKey (LPMXHFDBCAAQFN-UHFFFAOYSA-N
) provide unambiguous representations of its connectivity and stereochemical features.
Spectroscopic and Crystallographic Data
While direct crystallographic data for this compound is unavailable, analogous furan-containing triazine derivatives exhibit planar geometries with intramolecular N⋯O interactions (2.76 Å) and π-π stacking between aromatic systems . Infrared (IR) spectroscopy of related enamines shows characteristic stretches:
¹H NMR spectra of similar compounds reveal E/Z isomerism due to the push-pull nature of the exocyclic double bond, with equilibrium ratios influenced by solvent polarity and substituent volume .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis typically involves multi-step reactions starting from chloroaniline and furan precursors. A plausible route includes:
-
Alkylation: 3-Chloroaniline reacts with furfuryl bromide to form N-(furan-2-ylmethyl)-3-chloroaniline.
-
Acetic Acid Conjugation: Glycidic acid derivatives introduce the acetic acid group via nucleophilic substitution.
Alternative one-pot methods using triethyl orthoformate (as in Scheme 2 of ) could streamline synthesis:
-
Step 1: Condensation of 5-(4-chlorophenyl)furan-2(3H)-one with triethyl orthoformate to form an ethoxymethylene intermediate.
-
Step 2: Nucleophilic attack by N-(furan-2-ylmethyl)amine, followed by acid workup to yield the target compound .
Reaction Optimization
Key parameters affecting yield and isomer ratios:
Parameter | Optimal Condition | Impact on Yield/Isomer Ratio |
---|---|---|
Solvent | Anhydrous i-PrOH | 75% yield; Z:E = 3:2 |
Temperature | Reflux (82°C) | Completes in 25 min |
Amine Basicity | pKₐ ~5 (pyridine) | Enhances nucleophilicity |
Polar protic solvents like isopropyl alcohol stabilize transition states, while electron-donating groups on amines accelerate imine formation .
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar organic solvents (DMSO, ethanol) but insoluble in hexane. Aqueous solubility depends on pH due to the ionizable carboxylic acid group (pKₐ ≈ 4.5–5.0).
Property | Value/Description |
---|---|
Molecular Weight | 265.69 g/mol |
LogP | Estimated 2.1 (ChemAxon) |
Melting Point | Not reported |
Tautomerism and Isomerism
The exocyclic C=C bond adjacent to the amino group induces E/Z isomerism, as observed in NMR spectra of analogous enamines . Equilibrium favors the Z-isomer in polar solvents due to intramolecular H-bonding between the amine and carbonyl oxygen .
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